molecular formula C20H21BN2O2 B13340150 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline

Cat. No.: B13340150
M. Wt: 332.2 g/mol
InChI Key: QZTQYCJTIAHMEU-UHFFFAOYSA-N
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Description

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline is an organic compound that features a cinnoline core substituted with a phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline typically involves the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as ortho-substituted nitrobenzenes, under acidic or basic conditions.

    Borylation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline is unique due to its cinnoline core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and reactivity profiles.

Properties

Molecular Formula

C20H21BN2O2

Molecular Weight

332.2 g/mol

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cinnoline

InChI

InChI=1S/C20H21BN2O2/c1-19(2)20(3,4)25-21(24-19)16-11-9-14(10-12-16)18-13-15-7-5-6-8-17(15)22-23-18/h5-13H,1-4H3

InChI Key

QZTQYCJTIAHMEU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N=N3

Origin of Product

United States

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